molecular formula C7H11NO4 B13457408 Piperidine-3,5-dicarboxylic Acid

Piperidine-3,5-dicarboxylic Acid

Cat. No.: B13457408
M. Wt: 173.17 g/mol
InChI Key: YWWGOKNLNRUDAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperidine-3,5-dicarboxylic acid is a heterocyclic organic compound that belongs to the class of piperidine derivatives It consists of a six-membered ring containing one nitrogen atom and two carboxylic acid groups positioned at the 3 and 5 locations on the ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Piperidine-3,5-dicarboxylic acid can be synthesized through several methods. One common approach involves the esterification of pyridine-3,5-dicarboxylic acid followed by hydrogenation of the pyridine ring. The resulting product is then protected with a suitable protecting group such as Boc anhydride .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of metal-organic frameworks (MOFs). These frameworks are derived from reactions involving pyridine-3,5-dicarboxylic acid, bipositive metal ions (such as cadmium, zinc, cobalt, and copper), and various template molecules .

Chemical Reactions Analysis

Types of Reactions: Piperidine-3,5-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other derivatives.

    Substitution: The nitrogen atom in the piperidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted piperidine derivatives, alcohols, and other functionalized compounds.

Comparison with Similar Compounds

Uniqueness: Piperidine-3,5-dicarboxylic acid is unique due to the presence of both the piperidine ring and the carboxylic acid groups, which confer distinct chemical reactivity and biological properties. This combination makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

piperidine-3,5-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO4/c9-6(10)4-1-5(7(11)12)3-8-2-4/h4-5,8H,1-3H2,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWWGOKNLNRUDAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNCC1C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.